1-methylazepane-3-carboxylic acid hydrochloride 1-methylazepane-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2060044-21-3
VCID: VC12011155
InChI: InChI=1S/C8H15NO2.ClH/c1-9-5-3-2-4-7(6-9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H
SMILES: CN1CCCCC(C1)C(=O)O.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol

1-methylazepane-3-carboxylic acid hydrochloride

CAS No.: 2060044-21-3

Cat. No.: VC12011155

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

1-methylazepane-3-carboxylic acid hydrochloride - 2060044-21-3

Specification

CAS No. 2060044-21-3
Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
IUPAC Name 1-methylazepane-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-9-5-3-2-4-7(6-9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H
Standard InChI Key BMZWUZGPFFGXFA-UHFFFAOYSA-N
SMILES CN1CCCCC(C1)C(=O)O.Cl
Canonical SMILES CN1CCCCC(C1)C(=O)O.Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular formula of 1-methylazepane-3-carboxylic acid hydrochloride is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . The compound features:

  • A azepane ring (a saturated seven-membered heterocycle containing one nitrogen atom).

  • A methyl group at the 1-position of the azepane ring.

  • A carboxylic acid group at the 3-position, protonated as a hydrochloride salt.

The IUPAC name is methyl azepane-3-carboxylate hydrochloride, reflecting its esterified carboxyl group and hydrochloride counterion .

Physicochemical Properties

Key properties include:

PropertyValue/DescriptionSource
Boiling Point264.9 ± 33.0 °C (predicted for free acid)
Density1.065 ± 0.06 g/cm³ (predicted for free acid)
pKa3.55 ± 0.20 (carboxylic acid group)
SolubilitySoluble in polar solvents (e.g., methanol, water)
Storage ConditionsDry, cool, and ventilated environment

The hydrochloride salt enhances water solubility compared to the free acid, making it preferable for reactions in aqueous media .

Synthesis and Manufacturing

Key Synthetic Routes

1-Methylazepane-3-carboxylic acid hydrochloride is typically synthesized via esterification followed by salt formation:

  • Esterification: The free acid (1-methylazepane-3-carboxylic acid) reacts with methanol in the presence of sulfuric acid to form the methyl ester .

  • Hydrochloride Formation: The ester intermediate is treated with hydrochloric acid to yield the hydrochloride salt .

Alternative methods involve alkylation of azepane derivatives using methylating agents (e.g., dimethyl sulfate) in the presence of alkaline earth metal alkoxides, followed by acidification . For example:

  • Reaction of azepane-3-carboxylic acid with methyl iodide in a protic solvent (e.g., ethanol) catalyzed by calcium oxide .

  • Purification via recrystallization from methanol-water mixtures to achieve >99% purity .

Industrial-Scale Production

Suppliers such as Dayang Chem and Chemlyte Solutions report yields exceeding 85% after optimization, with scalability demonstrated in batch reactors . Critical parameters include temperature control (reflux at 80–100°C) and stoichiometric precision to minimize byproducts like 2-methyl isomers .

Applications in Pharmaceutical Chemistry

Intermediate for Bioactive Molecules

The compound is a precursor in synthesizing:

  • Granisetron analogs: A 5-HT₃ receptor antagonist used to treat chemotherapy-induced nausea. The azepane ring contributes to binding affinity .

  • Azelastine derivatives: Antihistamines where the hydrochloride salt improves bioavailability .

Role in Peptide Mimetics

The azepane scaffold mimics proline in peptide structures, enabling the design of protease-resistant analogs. For example, incorporation into cyclobutane amino acids enhances metabolic stability .

Future Directions

Research priorities include:

  • Green Synthesis: Developing catalytic methods to reduce reliance on harsh acids (e.g., sulfuric acid) .

  • Bioconjugation: Exploring its use in antibody-drug conjugates (ADCs) via carboxylate coupling .

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